2-(2-Phenoxyethoxy)aniline
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Description
2-(2-Phenoxyethoxy)aniline is a chemical compound that is a part of the aniline derivatives. These compounds are significant in various chemical reactions and have been studied for their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of aniline derivatives involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions. The synthesis approaches aim for high yield, good quality, and minimal environmental pollution. Techniques such as elemental analyses, IR spectra, and 1H NMR are employed to characterize the product structure (Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure of aniline derivatives, including 2-(2-Phenoxyethoxy)aniline, can be characterized using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. X-ray diffraction analysis helps in understanding the crystal structure, providing insights into the molecular conformation and interactions within the compound (Qing-mei Wu et al., 2021).
Chemical Reactions and Properties
Aniline derivatives engage in various chemical reactions, including oxidative coupling, catalytic oxidation, and copolymerization. These reactions demonstrate the versatility and reactivity of aniline derivatives in different chemical environments. The outcomes of these reactions, such as the synthesis of polymers and oxidation products, are significant for understanding the chemical behavior of these compounds (Shengxiao Zhang et al., 2009).
Physical Properties Analysis
The physical properties of 2-(2-Phenoxyethoxy)aniline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. These properties are influenced by the molecular structure and substituents on the aniline ring.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and redox behavior, are key to understanding the applications and reactions of 2-(2-Phenoxyethoxy)aniline derivatives. Studies on the copolymerization and electrochemical properties provide valuable information on the conductive and redox characteristics of these compounds (Shao-lin Mu, 2004).
Scientific Research Applications
Environmental Remediation
Superparamagnetic Fe3O4 nanoparticles have been utilized for the catalytic oxidation of phenolic and aniline compounds, demonstrating their potential in environmental cleanup efforts. These nanoparticles show excellent stability, reusability, and the ability to efficiently remove contaminants like phenol and aniline from aqueous solutions, making them a promising tool for water treatment processes (Zhang et al., 2009).
Molecular Electronics and Sensing
Chlorohydroxyaniline derivatives, related to aniline compounds, have been investigated for their potential applications in rechargeable batteries, electrochromics, and biosensors. Their strong antioxidant and anticancer activities add to their value in various scientific fields. These derivatives exhibit pH-dependent redox mechanisms and interact with DNA, suggesting their utility in developing advanced materials for electronics and biosensing applications (Shahzad et al., 2014).
Advanced Coatings
Research into electroactive benzoxazine with aniline dimers has led to the synthesis of high-performance materials for corrosion-resistant coatings. These coatings show outstanding corrosion resistance and facilitate the formation of protective metal oxide layers on surfaces, highlighting their importance in industrial applications to extend the lifespan of metal structures (Li et al., 2018).
Energy Conversion
Electrochemical synthesis of novel polymers based on aniline derivatives has been explored for their use in dye-sensitized solar cells. These materials demonstrate high conducting properties and improved energy conversion efficiencies, indicating their potential in renewable energy technologies (Shahhosseini et al., 2016).
properties
IUPAC Name |
2-(2-phenoxyethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCFHGUDMYDGPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40580053 |
Source
|
Record name | 2-(2-Phenoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenoxyethoxy)aniline | |
CAS RN |
114012-05-4 |
Source
|
Record name | 2-(2-Phenoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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